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Compound of Interest

Compound Name: PF-05186462

Cat. No.: B3181772 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
PF-05186462 is a potent and selective small-molecule inhibitor of the human voltage-gated

sodium channel Nav1.7.[1][2] This ion channel is a key player in pain signaling, and its genetic

link to human pain disorders has made it a significant target for the development of novel

analgesics.[1] Electrophysiology, particularly the patch clamp technique, is the gold standard

for characterizing the interaction of compounds like PF-05186462 with their ion channel

targets. These application notes provide detailed protocols for studying the electrophysiological

properties of PF-05186462 using whole-cell patch clamp recordings in HEK293 cells stably

expressing human Nav1.7 channels.

Mechanism of Action
Voltage-gated sodium channels cycle through different conformational states: resting, open,

and inactivated. PF-05186462 is a state-dependent inhibitor, showing a higher affinity for the

inactivated state of the Nav1.7 channel. This mechanism of action is crucial for designing

appropriate voltage protocols to accurately determine the potency and kinetics of the

compound. By stabilizing the inactivated state, PF-05186462 reduces the number of channels

available to open upon depolarization, thereby decreasing the excitability of neurons involved

in pain transmission.
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Quantitative Data Summary
The following table summarizes the key quantitative data for PF-05186462 and provides a

comparison with other known Nav1.7 inhibitors.

Compound Target IC50 (nM) Cell Line Reference

PF-05186462 Human Nav1.7 21 HEK293 [2]

PF-05089771 Human Nav1.7 11 - [3]

QLS-81 Human Nav1.7 - HEK293 [4]

sTsp1a Human Nav1.7 10.3 - [3]

Experimental Protocols
Cell Culture and Preparation
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.7

channel (SCN9A gene).

Culture Medium:

Dulbecco's Modified Eagle's Medium (DMEM)

10% Fetal Bovine Serum (FBS)

1% Penicillin-Streptomycin

Selection antibiotic (e.g., G418, puromycin) to maintain stable expression.

Protocol:

Culture cells at 37°C in a humidified atmosphere with 5% CO2.

Passage cells every 2-3 days when they reach 70-80% confluency.

For electrophysiology experiments, plate cells onto glass coverslips at a low density 24-48

hours prior to recording to ensure individual, healthy cells are accessible.
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Whole-Cell Patch Clamp Electrophysiology
This protocol is for whole-cell voltage-clamp recordings to measure sodium currents through

Nav1.7 channels.

Solutions:

Internal (Pipette) Solution Concentration (mM)

CsF 75

CsCl 65

MgCl2 2.5

EGTA 5

HEPES 10

Adjust pH to 7.4 with CsOH

External (Bath) Solution Concentration (mM)

NaCl 140

KCl 4

MgCl2 1

CaCl2 2

D-Glucose 5

HEPES 10

Adjust pH to 7.4 with NaOH

Recording Setup:

Patch clamp amplifier and digitizer

Micromanipulator
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Microscope with appropriate optics

Perfusion system for drug application

Borosilicate glass pipettes (resistance of 2-4 MΩ when filled with internal solution)

Protocol:

Place a coverslip with adherent cells into the recording chamber and perfuse with external

solution.

Fabricate a patch pipette and fill it with the internal solution.

Approach a target cell with the pipette and apply gentle positive pressure.

Once the pipette touches the cell membrane, release the positive pressure and apply gentle

suction to form a high-resistance seal (GΩ seal).

Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell

configuration.

Allow the cell to stabilize for a few minutes before starting recordings.

Compensate for series resistance (typically 60-80%).

Voltage Protocols for Characterizing PF-05186462
1. Current-Voltage (I-V) Relationship:

Purpose: To determine the voltage-dependence of Nav1.7 channel activation.

Protocol:

Holding potential: -120 mV

Test pulses: Step from -80 mV to +40 mV in 5 or 10 mV increments for 20-50 ms.

Record the peak inward current at each test potential.
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2. Steady-State Inactivation (Availability):

Purpose: To assess the voltage at which half of the channels are inactivated, a key

parameter for state-dependent inhibitors.

Protocol:

Holding potential: -120 mV

Pre-pulses: Apply a series of 500 ms pre-pulses ranging from -140 mV to 0 mV.

Test pulse: Immediately follow the pre-pulse with a test pulse to 0 mV for 20 ms to

measure the fraction of available (non-inactivated) channels.

Plot the normalized peak current from the test pulse against the pre-pulse potential.

3. Recovery from Inactivation:

Purpose: To measure the time it takes for channels to recover from inactivation, which can

be affected by state-dependent blockers.

Protocol:

Holding potential: -120 mV

Inactivating pulse: A depolarizing pulse to 0 mV for a duration sufficient to inactivate all

channels (e.g., 1 second).

Recovery interval: Return to the holding potential (-120 mV) for varying durations (e.g.,

from 1 ms to several seconds).

Test pulse: A pulse to 0 mV to measure the fraction of recovered channels.

4. Dose-Response for PF-05186462:

Purpose: To determine the IC50 of PF-05186462.

Protocol:
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Use a voltage protocol that elicits a consistent sodium current (e.g., a step from -120 mV

to 0 mV).

Establish a stable baseline recording in the external solution.

Apply increasing concentrations of PF-05186462 via the perfusion system, allowing the

effect to reach steady-state at each concentration.

Measure the peak current inhibition at each concentration and fit the data to a Hill

equation to determine the IC50.
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Caption: Experimental workflow for patch clamp analysis of PF-05186462.
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Caption: State-dependent mechanism of action of PF-05186462 on Nav1.7.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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